chemical structure and properties of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one
chemical structure and properties of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one
This guide provides a comprehensive technical overview of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one, a molecule of significant interest in the fields of fragrance chemistry, synthetic organic chemistry, and potentially, drug discovery. Known by several synonyms, including 4-oxo-β-ionone and 3-keto-β-ionone, this compound serves as a valuable intermediate and possesses a unique chemical architecture that lends itself to a variety of applications. This document will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and potential biological relevance, offering insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Characterization
2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one is a sesquiterpenoid derivative characterized by a cyclohexenone ring substituted with a butenyl side chain.[1] The conjugated system, encompassing both the enone within the ring and the enone on the side chain, is a key feature that dictates its reactivity and spectroscopic properties.
Key Structural Identifiers:
| Identifier | Value |
| IUPAC Name | 2,4,4-trimethyl-3-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one[1] |
| CAS Number | 27185-77-9[2] |
| Molecular Formula | C₁₃H₁₈O₂[1] |
| Molecular Weight | 206.28 g/mol [1] |
| SMILES | CC1=C(C(CCC1=O)(C)C)/C=C/C(=O)C[3] |
| InChI | InChI=1S/C13H18O2/c1-9(14)5-6-11-10(2)12(15)7-8-13(11,3)4/h5-6H,7-8H2,1-4H3/b6-5+[1] |
| InChIKey | OBHGOXFSRVNKBS-AATRIKPKSA-N[1] |
Spectroscopic Profile
A thorough understanding of the spectroscopic data is paramount for the unambiguous identification and characterization of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the two ketone groups. The α,β-unsaturated nature of these ketones would shift these bands to lower wavenumbers compared to saturated ketones. Additionally, C=C stretching absorptions from the conjugated system and C-H stretching and bending vibrations would be present.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound would likely show a prominent molecular ion peak (M⁺) at m/z 206. The fragmentation pattern would be influenced by the positions of the carbonyl groups and the double bonds, with potential cleavages of the butenyl side chain and losses of small neutral molecules like CO and methyl radicals.[2][5] The fragmentation of related ionones often involves cleavages at the bonds adjacent to the carbonyl group and within the cyclohexene ring.[6][7][8]
Physicochemical Properties
The physical and chemical properties of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one are crucial for its handling, formulation, and application. The following table summarizes available data, which is a combination of experimental and estimated values.
| Property | Value | Source |
| Boiling Point | 322.00 to 324.00 °C @ 760.00 mm Hg (est.) | [9] |
| Flash Point | 120.56 °C (est.) | [9] |
| Vapor Pressure | 0.000263 mmHg @ 25.00 °C (est.) | [9] |
| logP (o/w) | 1.359 (est.) | [9] |
| Water Solubility | 216.3 mg/L @ 25 °C (est.) | [9] |
| Kovats Retention Index (Standard non-polar) | 1635, 1648 | [1][10] |
| Kovats Retention Index (Semi-standard non-polar) | 1659, 1661, 1673, 1685 | [1][10] |
| Kovats Retention Index (Standard polar) | 2025, 2421, 2483 | [1][10] |
Synthesis and Manufacturing
The primary route for the synthesis of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one involves the oxidation of β-ionone. Several methods have been patented, highlighting the commercial interest in this compound.
Figure 1: General synthetic scheme for the preparation of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one from β-ionone.
Experimental Protocol: Oxidation of β-Ionone with Dibromohydantoin
This protocol is based on a patented method that offers high yields and mild reaction conditions.[11]
Materials:
-
β-Ionone
-
1,3-Dibromo-5,5-dimethylhydantoin (Dibromohydantoin)
-
Base (e.g., sodium carbonate)
-
Solvent (e.g., acetone, water, or a mixture)
Procedure:
-
In a suitable reaction vessel, dissolve β-ionone in the chosen solvent.
-
Add the base to the solution.
-
Slowly add dibromohydantoin to the reaction mixture. The molar ratio of dibromohydantoin to β-ionone is typically between 0.9 and 1.1 to optimize the yield and minimize side products.[11]
-
Stir the reaction mixture at room temperature (20-30 °C) or with gentle heating for 4 to 8 hours. The reaction is exothermic.[11]
-
Upon completion of the reaction (monitored by techniques such as TLC or GC), quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) to consume any excess dibromohydantoin.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation to obtain pure 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one. A yield of up to 85% can be achieved under optimal conditions.[11]
Alternative Synthetic Routes
Other patented methods for the synthesis of 4-oxo-β-ionone include:
-
Oxidation with Sodium Bromate: This method involves the reaction of β-ionone with sodium bromate in a mixed solvent system of an acid solution and a hydrophilic organic solvent.[12]
-
From 4-Oximino-β-ionone: This process involves the acid-catalyzed hydrolysis of 4-oximino-β-ionone.[9]
Chemical Reactivity and Potential for Further Synthesis
The chemical reactivity of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one is dominated by the presence of two α,β-unsaturated ketone moieties.[13] This dual functionality makes it a versatile building block in organic synthesis.
Michael Addition
The conjugated systems are susceptible to nucleophilic attack at the β-carbon, a reaction known as the Michael addition or conjugate addition.[3][14][15] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles can be employed, including enolates, amines, thiols, and organometallic reagents.[1]
Figure 2: Generalized scheme of a Michael addition reaction.
The presence of two distinct enone systems in 4-oxo-β-ionone raises questions of regioselectivity in Michael additions, which would depend on the nature of the nucleophile and the reaction conditions.
Other Potential Reactions
-
Aldol Condensations: The carbonyl groups can participate in aldol reactions, either as the electrophile or, after deprotonation at an α-carbon, as the nucleophile.
-
Diels-Alder Reactions: The conjugated diene system could potentially act as a diene in Diels-Alder cycloadditions, although the steric hindrance from the methyl groups might influence reactivity.
-
Reduction: The carbonyl groups and double bonds can be selectively reduced using a variety of reducing agents to access a range of saturated and unsaturated alcohols.
Biological Activity and Toxicological Profile
Direct studies on the biological activity and toxicology of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one are limited. However, its significance as a metabolite of β-ionone provides a strong rationale for investigating its biological effects.[2][16]
Metabolic Fate of β-Ionone
β-Ionone is a well-studied compound with a range of reported biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[17][18] In vivo studies in rabbits have shown that β-ionone is metabolized to several products, including 4-oxo-β-ionone.[2][16] This metabolic pathway highlights the in vivo formation of the title compound and suggests that some of the observed biological effects of β-ionone could be mediated, at least in part, by its metabolites.
Figure 3: Simplified proposed metabolic pathway of β-ionone leading to the formation of 4-oxo-β-ionone.
Inferred Biological Potential and Toxicological Considerations
Given that β-ionone has demonstrated various biological activities, it is plausible that 4-oxo-β-ionone may also possess interesting pharmacological properties. The introduction of a ketone group could modulate the parent compound's activity, potency, and pharmacokinetic profile. Research into the anticancer, anti-inflammatory, and antimicrobial properties of 4-oxo-β-ionone is a logical next step.[19][20][21][22][23]
Regarding toxicology, there is no specific data for 4-oxo-β-ionone. However, the toxicological profile of β-ionone has been studied. It exhibits low acute toxicity.[13][24] Developmental toxicity studies in rats showed embryolethality at maternally toxic doses.[13] Given that 4-oxo-β-ionone is a metabolite, its toxicological profile is likely intertwined with that of β-ionone. Any research involving this compound should be conducted with appropriate safety precautions until more specific toxicological data becomes available.
Applications and Future Perspectives
Currently, the primary application of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one is as a synthetic intermediate in the fragrance and flavor industry.[12] Its structural similarity to the damascones, which are highly valued fragrance compounds, makes it a key precursor.
For researchers in drug discovery and development, this molecule presents several opportunities:
-
Scaffold for Library Synthesis: Its versatile reactivity makes it an excellent starting material for the synthesis of diverse chemical libraries for screening against various biological targets.
-
Investigation of Biological Activity: The fact that it is a metabolite of a biologically active compound warrants a thorough investigation of its own pharmacological profile.
-
Structure-Activity Relationship (SAR) Studies: As a derivative of β-ionone, it can be used in SAR studies to understand the structural requirements for the biological activities observed for the parent compound.
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